molecular formula C26H23N3O B2539491 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866347-42-4

8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No. B2539491
CAS RN: 866347-42-4
M. Wt: 393.49
InChI Key: NCOYTRMNJCIFQN-UHFFFAOYSA-N
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Description

8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. It has been extensively studied due to its potential application in various areas of scientific research.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is not fully understood. However, it has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, topoisomerases, and acetylcholinesterase. It has also been found to have a modulatory effect on various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline has been found to exhibit a range of biochemical and physiological effects. It has been found to have potent anti-cancer activity, with studies showing that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to have neuroprotective effects, with studies showing that it can protect against oxidative stress and inflammation in neuronal cells. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease, with studies showing that it can inhibit the activity of acetylcholinesterase and protect against dopaminergic neuron degeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline in lab experiments include its potent activity against various enzymes and signaling pathways, as well as its potential applications in various areas of scientific research. However, the limitations of using this compound include its complex synthesis method and the potential for toxicity and side effects.

Future Directions

There are several future directions for the study of 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the further investigation of its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of novel derivatives of this compound with improved activity and selectivity is another potential future direction. Finally, the use of this compound as a fluorescent probe for the detection of metal ions is another potential area of future research.
In conclusion, 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a promising compound with potential applications in various areas of scientific research. Its potent activity against various enzymes and signaling pathways, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, make it a valuable compound for further study. However, the complex synthesis method and potential for toxicity and side effects must be considered when using this compound in lab experiments.

Synthesis Methods

The synthesis of 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. The reaction is followed by a cyclization step, which leads to the formation of the pyrazoloquinoline ring system. The final step involves the introduction of the methyl and methoxy groups to the aromatic rings.

Scientific Research Applications

8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline has been extensively studied for its potential application in various areas of scientific research. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have potential applications in the field of optoelectronics and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-4-8-19(9-5-17)15-29-16-23-25(20-10-6-18(2)7-11-20)27-28-26(23)22-14-21(30-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOYTRMNJCIFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

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